Diaporthein A

Description

Contextualization within Pimarane (B1242903) Diterpenes Research

Pimarane diterpenes are a class of tricyclic diterpenes commonly isolated from plants and fungi. nih.gov These compounds are derived from a C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and are characterized by a three-ring carbon framework. nih.govacs.org The pimarane family is known for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects. researchgate.net

Diaporthein A, along with its closely related analogue Diaporthein B, was first isolated from the fungus Diaporthe sp. researchgate.netnih.gov Its discovery added to the growing number of pimarane diterpenes sourced from fungi, highlighting these organisms as a rich and diverse source of novel chemical structures. nih.gov Research into pimarane diterpenes from fungi is a burgeoning field, with numerous compounds demonstrating potential for development into clinical medicines. nih.gov The structural diversity within this class, often featuring modifications like lactones, epoxides, and unique rearrangements, contributes to their varied biological activities. nih.gov

Significance of Fungal Secondary Metabolites in Bioscience

Fungi are prolific producers of secondary metabolites, which are small molecules not essential for their basic growth but provide adaptive advantages. longdom.orgunl.pt These compounds play crucial roles in the fungus's interaction with its environment, including defense, communication, and competition. tandfonline.com Fungal secondary metabolites represent a vast and largely untapped resource for drug discovery and have already yielded life-saving medicines such as penicillin and immunosuppressants. longdom.orgasm.org

The diversity of fungal species and their biosynthetic gene clusters suggests a nearly limitless potential for discovering new bioactive compounds. asm.org These metabolites are categorized into major classes, including terpenoids, alkaloids, and polyketides. tandfonline.com Terpenoids, the class to which this compound belongs, are synthesized from acetyl-CoA and are known for their intricate structures and significant biological activities. tandfonline.com The study of fungal secondary metabolites is not only crucial for discovering new therapeutic agents but also for understanding fungal biology, their ecological roles, and their impact on human health and agriculture. asm.orgresearchgate.net

Overview of Academic Research Trajectories for this compound

Since its initial isolation and characterization, research on this compound has followed several key trajectories. np-mrd.org Initial studies focused on its isolation from fungal sources, such as Diaporthe sp. and the marine sediment-derived fungus Eutypella scoparia FS26, and the elucidation of its chemical structure. nih.govmdpi.com

A significant area of investigation has been the evaluation of its biological activities. While this compound itself has shown modest activity in some assays, its structural analogues, like Diaporthein B, have demonstrated more potent effects, such as strong inhibition of Mycobacterium tuberculosis. nih.gov This has led to further research into the structure-activity relationships of pimarane diterpenes. researchgate.net

More recent research has delved into the potential applications of this compound and related compounds as inhibitors of enzymes like New Delhi Metallo-β-lactamase (NDM-1), which is responsible for antibiotic resistance in bacteria. researcherslinks.comresearcherslinks.com Computational docking studies have suggested that this compound could be a potential candidate for developing drugs to combat infectious diseases. researcherslinks.comresearcherslinks.com Furthermore, synthetic chemists have been working on developing fragment-based strategies for the total synthesis of Diaporthein B, which could pave the way for creating novel analogues with enhanced therapeutic properties. acs.orgacs.org

Structure

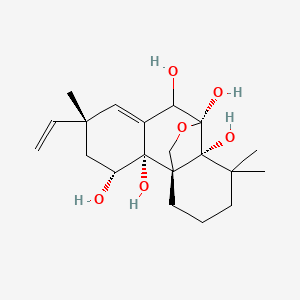

2D Structure

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(1S,2R,3R,5R,9S,10R)-5-ethenyl-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-ene-2,3,8,9,10-pentol |

InChI |

InChI=1S/C20H30O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13-14,21-25H,1,6-8,10-11H2,2-4H3/t13-,14?,16-,17+,18+,19+,20-/m1/s1 |

InChI Key |

NKAJJQQELXJQCL-NGVMOMSOSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2(C(=C1)C([C@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)O)C=C |

Canonical SMILES |

CC1(CCCC23C1(C(C(C4=CC(CC(C42O)O)(C)C=C)O)(OC3)O)O)C |

Synonyms |

diaporthein A |

Origin of Product |

United States |

Origin, Isolation, and Taxonomic Association

Fungal Sources of Diaporthein A

This compound has been identified as a metabolic product of several species of fungi, primarily within the phylum Ascomycota. These fungi are found in diverse ecological niches, from terrestrial plants to marine sediments.

The genus Diaporthe (and its anamorph state, Phomopsis) is a large and diverse group of fungi that includes endophytic, pathogenic, and saprobic species. researchgate.netwikipedia.org These fungi are known for their capacity to produce a wide array of bioactive secondary metabolites. nih.govsemanticscholar.org While the name "this compound" suggests a primary association with this genus, specific species of Diaporthe confirmed to produce this exact compound are part of ongoing research into the metabolic diversity of this ubiquitous fungal group. The genus is known to colonize a vast range of host plants and is distributed globally in both temperate and tropical regions. researchgate.netmycosphere.org

Eutypella scoparia is a well-documented producer of this compound. nih.govfrontiersin.orgknapsackfamily.com Strains of this fungus, such as Eutypella scoparia PSU-D44 and the marine sediment-derived strain FS26, have been shown to yield this compound in laboratory cultures. nih.govnih.gov This fungus belongs to the family Diatrypaceae and can be found in both terrestrial and marine environments. frontiersin.orgnih.gov It is also known as a plant pathogen, notably causing Eutypa dieback on pecan trees. wikipedia.org

Research has also explored other fungal genera for the production of this compound and related compounds.

Penicillium sclerotiorum : This filamentous fungus is recognized for producing a variety of secondary metabolites with diverse biological activities. nih.gov While a marine-derived strain of Penicillium sclerotiorum (GZU-XW03-2) was found to produce the related compound Diaporthein B, its production of this compound has not been explicitly documented in the available research. mdpi.com P. sclerotiorum is characterized by its vivid orange to red colonies and is commonly isolated from soil, textiles, and house dust. researchgate.net

Leptosphaerulina sp. : The genus Leptosphaerulina encompasses species that are known as plant pathogens or saprobes, often causing leaf blight on turfgrasses. dothideomycetes.orgvt.edu These fungi are found worldwide in various climates. dothideomycetes.org Currently, there is no direct scientific literature linking fungi from the Leptosphaerulina genus to the production of this compound.

Table 1: Fungal Sources of this compound and Related Compounds

| Fungus | Compound Produced | Strain Example(s) | Reference(s) |

|---|---|---|---|

| Eutypella scoparia | This compound, Diaporthein B | PSU-D44, FS26, BCC 13199 | nih.govfrontiersin.orgnih.gov |

| Penicillium sclerotiorum | Diaporthein B | GZU-XW03-2 | mdpi.com |

Isolation Methodologies from Fungal Fermentation

The isolation of this compound from fungal cultures is a multi-step process that begins with fermentation, followed by extraction and purification.

Fermentation : The producer fungus, such as Eutypella scoparia, is cultured in a suitable liquid or solid medium. Common media include potato dextrose broth (PDB) or rice medium. nih.govmdpi.com The fungus is allowed to grow under controlled conditions (e.g., specific temperature and duration) to facilitate the production of secondary metabolites. mdpi.comresearchgate.net

Extraction : After the fermentation period, the fungal biomass (mycelia) is separated from the liquid culture broth, often by centrifugation or filtration. nih.govmdpi.com The broth and/or the mycelia are then extracted with an organic solvent, typically ethyl acetate (B1210297), to draw out the desired compounds. nih.govmdpi.commdpi.com

Purification : The resulting crude extract is concentrated and then subjected to various chromatographic techniques to isolate this compound from other metabolites. This purification process commonly involves methods such as silica (B1680970) gel column chromatography and size-exclusion chromatography using materials like Sephadex LH-20. nih.gov

Taxonomic and Ecological Context of Producer Organisms

The fungi that produce this compound occupy specific taxonomic classifications and fulfill distinct ecological roles.

Diaporthe Species :

Taxonomy : Kingdom: Fungi, Phylum: Ascomycota, Class: Sordariomycetes, Order: Diaporthales, Family: Diaporthaceae. wikipedia.org

Ecological Context : Diaporthe is a highly versatile genus, with species acting as plant pathogens, endophytes (living harmlessly within plant tissues), or saprobes (decomposers of dead organic matter). researchgate.netnih.gov They are found on a very wide range of host plants worldwide and are significant sources of chemically diverse natural products. semanticscholar.orgnih.govmycosphere.org

Eutypella scoparia :

Taxonomy : Kingdom: Fungi, Phylum: Ascomycota, Class: Sordariomycetes, Order: Xylariales, Family: Diatrypaceae. wikipedia.orgmarinespecies.org

Ecological Context : This species is known as a plant pathogen, causing canker and dieback diseases on various trees. wikipedia.orgtandfonline.com It has been isolated from both terrestrial and marine environments, indicating its adaptability to different ecosystems. frontiersin.orgnih.gov

Penicillium sclerotiorum :

Taxonomy : Kingdom: Fungi, Phylum: Ascomycota, Class: Eurotiomycetes, Order: Eurotiales, Family: Aspergillaceae. wikipedia.org

Ecological Context : P. sclerotiorum is primarily a saprophyte, commonly found in soil and on decaying organic materials. researchgate.net Its isolates have a cosmopolitan distribution and are known for producing pigmented sclerotia (hardened masses of mycelium). researchgate.netfrontiersin.org

Leptosphaerulina sp. :

Taxonomy : Kingdom: Fungi, Phylum: Ascomycota, Class: Dothideomycetes, Order: Pleosporales, Family: Didymellaceae. wikipedia.org

Ecological Context : Species in this genus are typically saprophytes or plant pathogens. dothideomycetes.org They are frequently associated with turfgrasses, where they can cause leaf blight, and have also been found on a wide range of other plants. vt.eduvt.eduresearchgate.net

Table 2: Taxonomic Classification of Associated Fungi

| Genus | Family | Order | Class | Phylum |

|---|---|---|---|---|

| Diaporthe | Diaporthaceae | Diaporthales | Sordariomycetes | Ascomycota |

| Eutypella | Diatrypaceae | Xylariales | Sordariomycetes | Ascomycota |

| Penicillium | Aspergillaceae | Eurotiales | Eurotiomycetes | Ascomycota |

| Leptosphaerulina | Didymellaceae | Pleosporales | Dothideomycetes | Ascomycota |

Biosynthetic Pathways of Diaporthein a

Proposed General Pimarane (B1242903) Diterpene Biosynthesis in Fungi

Pimarane diterpenes are a class of tricyclic natural products derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov In fungi, the biosynthesis of the characteristic pimarane skeleton is a multi-step process initiated by diterpene cyclases. acs.org

The proposed pathway commences with a Class II diterpene cyclase, which catalyzes a protonation-initiated cyclization of the acyclic GGPP. acs.org This crucial step forms a bicyclic intermediate known as copalyl diphosphate (CPP). acs.org Following the formation of CPP, a Class I diterpene synthase facilitates a second cyclization event. This reaction involves the ionization of the diphosphate group and subsequent ring closure to construct the third ring, establishing the fundamental tricyclic pimarane carbon framework. nih.govnih.gov While numerous pimarane diterpenes have been identified from fungi, detailed studies on their biosynthesis are still emerging. nih.govnih.gov However, the characterization of diterpene synthases in various fungi provides a solid foundation for understanding the formation of the pimarane core. nih.gov For instance, the bifunctional ent-pimara-8(14),15-diene (B1254163) synthase from Aspergillus nidulans serves as an example of how the pimarane skeleton is generated from GGPP. nih.gov

Enzymatic Activities in Diaporthein A Biosynthesis

The structural diversity observed in pimarane diterpenes, including this compound, is the result of various enzymatic modifications of the initial hydrocarbon scaffold. nih.gov These modifications are primarily catalyzed by two key classes of enzymes: diterpene synthases and cytochrome P450 monooxygenases. acs.orgresearchgate.net

Diterpene Synthases: Fungi, including those of the Diaporthe genus, are a rich source of terpene synthases. nih.govembrapa.br The biosynthesis of the pimarane core of this compound is initiated by a diterpene synthase. In fungi, these are often bifunctional enzymes that handle both the initial cyclization of GGPP to a bicyclic intermediate and the subsequent cyclization to the tricyclic pimarane skeleton. nih.govacs.org An example from a related fungus is phomopsene (B1265134) synthase, a diterpene synthase identified in Diaporthe amygdali that converts GGPP into the diterpene phomopsene. qmul.ac.ukexpasy.org Although this enzyme produces a different final product, it exemplifies the type of catalytic machinery present in the Diaporthe genus for diterpene synthesis.

Cytochrome P450 Monooxygenases: Following the creation of the pimarane scaffold by synthases, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs), introduce functional groups. acs.orgnih.gov These enzymes are responsible for the various hydroxylations, epoxidations, and lactone ring formations that distinguish specific pimarane diterpenes like this compound. nih.govnih.govrsc.org The remarkable catalytic versatility of fungal P450s allows for a wide range of oxidative modifications, which are crucial for generating the final, biologically active structures. nih.govmdpi.com While the specific P450s involved in this compound biosynthesis have not been explicitly characterized, their involvement is inferred from the oxidized nature of the molecule and the well-established role of these enzymes in fungal natural product biosynthesis. nih.govacs.orgnih.gov

Table 1: Key Enzymes in Fungal Pimarane Diterpene Biosynthesis

| Enzyme Class | General Function | Specific Role in Pimarane Biosynthesis |

|---|---|---|

| Diterpene Synthase (Class II) | Catalyzes the initial protonation-initiated cyclization of GGPP. acs.org | Forms the bicyclic copalyl diphosphate (CPP) intermediate. acs.org |

| Diterpene Synthase (Class I) | Catalyzes further cyclization of the intermediate from the Class II enzyme. nih.gov | Forms the tricyclic pimarane skeleton from the CPP intermediate. nih.gov |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions. nih.govrsc.org | Introduce hydroxyl, carbonyl, and ether functionalities to the pimarane scaffold, leading to the final structure of compounds like this compound. nih.govacs.org |

Precursor Incorporation Studies

Specific precursor incorporation studies detailing the biosynthetic pathway of this compound are not extensively documented in the available literature. However, the biosynthesis of all diterpenes, including the pimarane class, is known to proceed from the C20 precursor geranylgeranyl diphosphate (GGPP). nih.govresearchgate.net

GGPP is itself synthesized from the fundamental C5 building blocks of isoprenoid biosynthesis: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are generated through the well-established mevalonate (B85504) pathway in fungi. researchgate.net Therefore, it is firmly established that the entire carbon skeleton of this compound originates from these primary metabolic building blocks via GGPP, even in the absence of specific labeling experiments for this particular compound.

In Vitro and in Vivo Non Human Biological Activities

Antimicrobial Efficacy

The antimicrobial potential of Diaporthein A has been explored against different classes of microorganisms. While pimarane (B1242903) diterpenes as a group are known for their antimicrobial properties, the specific efficacy of this compound varies significantly depending on the target organism. researchgate.netresearchgate.net

Direct experimental data detailing the antibacterial spectrum of this compound through measures like Minimum Inhibitory Concentration (MIC) are limited in published literature. However, computational studies have provided some insight into its potential. A molecular docking study investigated the binding mode of this compound and Diaporthein B with New Delhi Metallo-β-lactamase (NDM-1), an enzyme that confers broad antibiotic resistance to Gram-negative bacteria. researcherslinks.com The study calculated a docked energy of -8.02 kcal/mol for this compound, suggesting it could potentially act as an inhibitor of this key resistance enzyme. researcherslinks.com It is important to note that this is a computational prediction, and further experimental validation is required to confirm direct antibacterial activity. researcherslinks.com In contrast, its analog, Diaporthein B, has been shown to possess antibacterial activity, with a reported MIC value of 87.8 µM against Staphylococcus aureus. mdpi.comgoogle.com

Specific experimental data on the antifungal activity of this compound against various fungal species are not extensively detailed in available research. While general antifungal properties have been suggested for pimarane diterpenes, dedicated studies to determine the MIC or effective concentrations of this compound against a panel of pathogenic fungi are not prominently reported. mdpi.comontosight.ai Studies on its analog, Diaporthein B, have demonstrated significant antifungal activity against Botryosphaeria dothidea, the fungus responsible for apple ring rot, with a half-maximal effective concentration (EC50) of 8.8 μg/mL. researchgate.net

The most clearly defined antimicrobial property of this compound is its activity against Mycobacterium tuberculosis. In a study that isolated both this compound and Diaporthein B from the fungus Diaporthe sp., both compounds were tested for their ability to inhibit the growth of this bacterium. nih.gov The results indicated that this compound exhibits mild antimycobacterial activity. nih.govresearchgate.net

The Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis was determined to be 200 µg/mL. nih.govbenthamopenarchives.com This level of activity is considered mild, especially when compared to its structural analog, Diaporthein B, which demonstrated potent inhibition with a MIC value of 3.1 µg/mL in the same study. nih.gov The difference in potency has been attributed to the presence of a ketone group at the C-7 position in Diaporthein B, which is absent in this compound. researchgate.net

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 200 µg/mL | nih.govbenthamopenarchives.com |

| Diaporthein B | Mycobacterium tuberculosis | 3.1 µg/mL | nih.gov |

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (excluding human clinical data)

The potential of this compound as an anti-cancer agent has been evaluated through its cytotoxic and anti-proliferative effects on various cancer cell lines. These investigations are crucial for identifying novel compounds that can inhibit tumor cell growth.

There is currently a lack of specific published data on the inhibitory effects of this compound on colon cancer cell lines such as HCT116, LOVO, and SW480. Research in this area has predominantly focused on Diaporthein B, which has shown significant dose- and time-dependent inhibition of proliferation in these three colon cancer cell lines. mdpi.comnih.gov For instance, Diaporthein B exhibited half-maximal inhibitory concentration (IC50) values of 3.14 µM on HCT116, 4.55 µM on SW480, and 3.08 µM on LOVO cells after 24 hours of treatment. mdpi.com Equivalent studies detailing the specific IC50 values or anti-proliferative effects of this compound on these cell lines have not been found.

The cytotoxic activity of this compound has been tested against the NCI-H460 human non-small cell lung cancer cell line. In a study evaluating a series of pimarane diterpenes isolated from the marine fungus Eutypella scoparia, this compound (identified as compound 8 in the study) was among the compounds tested. mdpi.com The results from the MTT assay indicated that this compound displayed no appreciable cytotoxic activity against the NCI-H460 cell line. mdpi.comsemanticscholar.org

In the same study, its analog Diaporthein B (compound 9) exhibited strong cytotoxicity against NCI-H460 cells, with an IC50 value of 9.9 μM. mdpi.comgoogle.comsemanticscholar.org There is no specific data available regarding the activity of this compound against the NCI-H187 small cell lung cancer cell line.

| Compound | Cell Line | Cancer Type | Cytotoxic Activity (IC50) | Reference |

|---|---|---|---|---|

| This compound | NCI-H460 | Non-Small Cell Lung Cancer | No appreciable activity | mdpi.comsemanticscholar.org |

| Diaporthein B | NCI-H460 | Non-Small Cell Lung Cancer | 9.9 µM | mdpi.comgoogle.comsemanticscholar.org |

Activity Against Glioma Cells (e.g., SF-268)

Research into the cytotoxic effects of this compound against human glioma cell lines, such as SF-268, has been conducted as part of broader screenings of pimarane-type diterpenoids isolated from fungi like Eutypella scoparia. mdpi.comsemanticscholar.orgnih.govmdpi.com In these studies, this compound has generally been found to exhibit no significant or appreciable cytotoxic activity against the SF-268 cell line. mdpi.commdpi.com

Its activity is often contrasted with the structurally similar compound, Diaporthein B, which differs by having a ketone group at the C-7 position instead of a hydroxyl group. nih.gov This structural difference is believed to be a key determinant for cytotoxic potential. nih.govnih.gov For instance, studies report that while this compound is largely inactive, Diaporthein B demonstrates strong cytotoxicity against the SF-268 cell line, with a reported IC₅₀ value of 9.2 μM. nih.govgoogle.com The lack of potent activity for this compound in these assays suggests it is not a primary candidate for anti-glioma research when compared to its analogues. rsc.org

Table 1: Comparative Cytotoxicity of this compound and Related Compounds Against SF-268 Glioma Cells

| Compound | Cell Line | Reported IC₅₀ (μM) | Citation |

|---|---|---|---|

| This compound | SF-268 | No Appreciable Activity | mdpi.commdpi.com |

| Diaporthein B | SF-268 | 9.2 | nih.govgoogle.com |

Activity Against Breast Cancer Cells (e.g., MCF-7)

Similar to the findings in glioma cells, this compound has demonstrated limited efficacy against the human breast adenocarcinoma cell line, MCF-7. rsc.orgtandfonline.com Multiple studies evaluating a range of pimarane diterpenes have concluded that this compound does not show significant inhibitory activity against MCF-7 cells. mdpi.commdpi.com Some reports describe its effect as weak or negligible. semanticscholar.orgtandfonline.com

Again, the comparison with Diaporthein B is stark. Diaporthein B exhibits potent cytotoxic activity against MCF-7 cells, with a reported IC₅₀ value as low as 4.4 μM. nih.govgoogle.comtandfonline.com This further supports the hypothesis that the C-7 ketone is crucial for the compound's cytotoxic action. nih.govnih.gov While some related compounds, such as Scopararanes C and D, show moderate activity against MCF-7, this compound remains one of the less active members of this family in this specific assay. semanticscholar.orgnih.gov

Table 2: Comparative Cytotoxicity of this compound and Related Compounds Against MCF-7 Breast Cancer Cells

| Compound | Cell Line | Reported IC₅₀ (μM) | Citation |

|---|---|---|---|

| This compound | MCF-7 | Weak/No Appreciable Activity | semanticscholar.orgmdpi.comtandfonline.com |

| Diaporthein B | MCF-7 | 4.4 | nih.govgoogle.comtandfonline.com |

| Libertellenone A | MCF-7 | 12.0 | mdpi.comtandfonline.com |

| Scopararane C | MCF-7 | 35.9 | semanticscholar.orgnih.gov |

Other Reported Biological Activities (e.g., Antiviral, Immunomodulatory, Phytotoxic)

Beyond its evaluation in cancer cell lines, this compound has been assessed for other biological activities, though specific data is limited. The broader class of pimarane diterpenes, to which this compound belongs, is known to possess a wide range of bioactivities, including antimicrobial, antiviral, phytotoxic, and immunomodulatory effects. nih.govtandfonline.commdpi.comresearchgate.net

The most specific reported activity for this compound is in the antimycobacterial domain. One study found that it exhibited mild activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) value of 200 µg/mL. researchgate.netnih.gov This activity was significantly weaker than that of Diaporthein B, which strongly inhibited the same bacterium at an MIC of 3.1 µg/mL. researchgate.netnih.gov

While metabolites from the Diaporthe genus and the Diatrypaceae family are noted for potential antiviral, immunomodulatory, and phytotoxic properties, specific experimental data demonstrating these activities for this compound itself are not extensively documented in the scientific literature. nih.govtandfonline.comresearchgate.net For instance, some related compounds have been shown to inhibit the production of nitric oxide (NO), an indicator of anti-inflammatory or immunomodulatory potential, but similar tests on this compound have not been prominently reported. nih.govnih.gov Similarly, phytotoxicity is a known characteristic of some pimarane diterpenes, but specific studies quantifying this effect for this compound are scarce. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diaporthein B |

| Libertellenone A |

| Scopararane C |

Mechanistic Investigations of Biological Action

Molecular Target Identification and Characterization

Research into the molecular targets of Diaporthein A has identified its potential as an inhibitor of a critical bacterial enzyme, while studies on the related Diaporthein B have shed light on its antifungal mechanisms.

New Delhi Metallo-β-lactamase 1 (NDM-1) is an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria, posing a significant global health threat. researcherslinks.com Molecular docking studies have been conducted to investigate the potential of this compound to inhibit NDM-1. These computational analyses predict the binding affinity and interaction between this compound and the active site of the NDM-1 enzyme.

In one such in-silico study, the binding mode of this compound to NDM-1 was analyzed. The results indicated that this compound could be a potential inhibitor of this enzyme. The docked energy for this compound was reported as -8.02 kcal/mol, suggesting a favorable binding affinity. researcherslinks.com A separate analysis reported a docked energy of -8.51 kcal/mol for this compound with NDM-1, further supporting its potential as an inhibitor. researcherslinks.com These computational findings suggest that this compound may serve as a basis for the development of drugs to combat antibiotic resistance mediated by NDM-1. researcherslinks.com

| Compound | Target Enzyme | Docked Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | New Delhi Metallo-β-lactamase (NDM-1) | -8.02 | researcherslinks.com |

| This compound | New Delhi Metallo-β-lactamase (NDM-1) | -8.51 | researcherslinks.com |

While direct studies on this compound's impact on fungal mitochondria are limited, research on the closely related compound, Diaporthein B, provides significant insights into this mechanism. Studies on Diaporthein B have shown that it exhibits notable antifungal activity. nih.govacs.org

Transcriptome, metabolome, and physiological assays have revealed that Diaporthein B may target the mitochondria of fungal cells. nih.gov This targeting leads to the disruption of key metabolic pathways, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govacs.org The interference with these essential energy-producing processes ultimately contributes to the inhibition of fungal growth. nih.gov For instance, Diaporthein B demonstrated significant antifungal activity against Botryosphaeria dothidea, the fungus responsible for apple ring rot, with an EC₅₀ value of 8.8 μg/mL. nih.govacs.org

Cellular Response Pathways

The cellular responses to pimarane-type diterpenes like this compound and B have been explored, particularly in the context of cancer cells and fungal pathogens.

Investigations into the anticancer properties of Diaporthein B have demonstrated its ability to induce apoptosis, or programmed cell death, in human colon cancer cells. nih.govmdpi.commdpi.com In studies using HCT116 and LOVO colon cancer cell lines, Diaporthein B was found to significantly increase the number of apoptotic cells in a concentration-dependent manner. nih.govmdpi.com Morphological changes consistent with apoptosis were observed using staining techniques. mdpi.comnih.gov

Mechanistic studies suggest that Diaporthein B may activate the mitochondrial apoptosis pathway. nih.gov This is supported by findings that it modulates the expression of key regulatory proteins involved in apoptosis. nih.gov

| Cell Line | Treatment | Effect | Observation | Reference |

|---|---|---|---|---|

| HCT116, LOVO | Diaporthein B | Induction of Apoptosis | Significantly increased apoptotic cells in a concentration-dependent manner. | nih.govmdpi.com |

| HCT116, LOVO | Diaporthein B | Inhibition of Proliferation | IC₅₀ of approximately 3 µmol/L at 24 hours. | nih.govmdpi.com |

In addition to inducing apoptosis, Diaporthein B has been shown to inhibit other critical processes in cancer progression, such as cell migration and the ability of single cells to form colonies (clone formation). nih.govmdpi.comsciprofiles.com In wound-healing assays, Diaporthein B significantly decreased the migration rate of HCT116 and LOVO colon cancer cells. mdpi.com

Furthermore, colony formation assays revealed that treatment with Diaporthein B led to a significant reduction in the clonogenic ability of these cancer cells. nih.govmdpi.com These findings indicate that Diaporthein B can interfere with the metastatic potential of cancer cells.

The generation of reactive oxygen species (ROS) is a key aspect of the antifungal mechanism of Diaporthein B. nih.govacs.org The disruption of mitochondrial function and metabolic pathways like the TCA cycle and oxidative phosphorylation by Diaporthein B leads to an increased accumulation of ROS within the fungal cells. nih.govacs.org This surge in ROS induces oxidative stress, which in turn causes damage to cellular components through processes like lipid peroxidation, ultimately leading to the inhibition of fungal growth. nih.gov

Potential Modulation of Key Signaling Pathways (e.g., p53, Hippo, YAP, STAT3)

Investigations into the molecular mechanisms of the pimarane (B1242903) diterpene class, particularly the close analog Diaporthein B, have revealed significant interactions with key signaling pathways critical in cell proliferation and apoptosis. While direct studies on this compound are limited in this specific area, the findings for Diaporthein B provide crucial insights into the potential mechanisms for related compounds.

Research has demonstrated that Diaporthein B can modulate the mitochondrial apoptotic TP53/BCL-2/BAX signaling pathway in colon cancer cells. nih.gov Specifically, treatment with Diaporthein B led to a significant upregulation of the tumor suppressor gene TP53 (p53) mRNA. nih.gov The p53 protein is a critical transcription factor that controls the expression of genes involved in cell cycle arrest and apoptosis in response to cellular stress. youtube.com Activation of p53 can, in turn, downregulate anti-apoptotic proteins like BCL-2 and activate pro-apoptotic proteins such as BAX, leading to programmed cell death. nih.gov

Furthermore, Diaporthein B has been shown to affect the Hippo signaling pathway, a key regulator of organ size and cell growth. nih.govoncotarget.com The core effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Tafazzin (TAZ). nih.govrsc.org In their active state, YAP and TAZ promote cell proliferation and inhibit apoptosis. mdpi.com Studies on colon cancer cell lines HCT116 and LOVO showed that Diaporthein B significantly decreased the mRNA expression of both YAP and TAZ. nih.gov This inhibition of key Hippo pathway effectors suggests a mechanism for its anti-proliferative effects. nih.govmdpi.com

There is evidence of functional crosstalk between the p53 and Hippo pathways, which can synergistically induce apoptosis. nih.govfrontiersin.org It is suggested that Diaporthein B may promote apoptosis in colon cancer cells by activating the TP53/BCL-2/BAX pathway in conjunction with the Hippo/YAP/TAZ signaling pathway. nih.gov This dual modulation could lead to impaired mitochondrial function and ultimately trigger programmed cell death. nih.gov

Currently, there is no available research from the provided sources that directly links this compound or Diaporthein B to the modulation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.

Computational Approaches to Mechanistic Understanding (e.g., Molecular Docking, Ligand-Target Interactions)

Computational methods, particularly molecular docking, have been employed to investigate the potential mechanisms of action for this compound at a molecular level. rsc.orgresearcherslinks.com These in silico techniques predict the preferred binding orientation and affinity of a ligand (like this compound) to the active site of a target protein, providing insights into potential inhibitory activity. mdpi.comiaanalysis.com

A key area of computational study for this compound has been its potential as an inhibitor of New Delhi Metallo-β-lactamase (NDM-1). researcherslinks.comresearchgate.net NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, posing a significant global health threat. researchgate.net Identifying inhibitors of NDM-1 is a critical goal in overcoming antibiotic resistance.

Molecular docking studies were conducted to analyze the structural complexes of this compound with the NDM-1 enzyme. researcherslinks.comresearchgate.net These computational analyses calculated the binding energies of the ligand-target interaction, with more negative values indicating a stronger and more favorable binding affinity. researcherslinks.com The results showed that this compound has a strong potential to bind to and inhibit NDM-1. researcherslinks.comresearchgate.net

| Compound | Target Protein | Docking Software | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | NDM-1 | ArgusLab | -8.02 | researcherslinks.comresearchgate.net |

| This compound | NDM-1 | ArgusLab | -8.51 | researcherslinks.com |

The docking results revealed that this compound fits well within the active site of the NDM-1 enzyme, stabilized by intermolecular interactions. researcherslinks.com The calculated binding energies, reported as -8.02 kcal/mol and -8.51 kcal/mol in different analyses, suggest a favorable and energetically stable interaction. researcherslinks.comresearchgate.net These findings indicate that this compound could act as a potent inhibitor of NDM-1, providing a structural basis for its potential development as a therapeutic agent to combat antibiotic-resistant bacteria. researcherslinks.com

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Antimycobacterial Activity

The antimycobacterial properties of Diaporthein A and its close analogue, Diaporthein B, highlight a stark structure-activity relationship. While both compounds share the same pimarane (B1242903) carbon scaffold, their efficacy against Mycobacterium tuberculosis varies dramatically. This compound exhibits only mild activity, whereas Diaporthein B is a potent inhibitor. nih.govmsptm.org

A comparative analysis of their structures reveals the critical modifications responsible for this enhanced activity. The key structural difference lies in the central ring system. This compound possesses a hydroxyl group at the C-7 position and an olefinic bond between C-8 and C-14. In contrast, Diaporthein B features a C-7/C-14 oxetane (B1205548) bridge, which results in a more rigid and sterically defined conformation. This modification removes the C8-C14 double bond and locks the central part of the molecule. acs.org

The formation of this oxetane ring in Diaporthein B is the single most important feature for its potent antimycobacterial effect. It is hypothesized that this rigid, oxygenated feature significantly enhances the binding affinity of the molecule to its biological target within the mycobacterium, leading to a more than 60-fold increase in potency compared to this compound. nih.govmsptm.org

| Compound | Key Structural Features | Antimycobacterial Activity (MIC, µg/mL) vs. M. tuberculosis |

|---|---|---|

| This compound | C-7 Hydroxyl, C8=C14 Double Bond | 200 nih.gov |

| Diaporthein B | C-7/C-14 Oxetane Bridge | 3.1 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To date, no specific Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) studies have been published for this compound or its direct analogues. However, these computational modeling techniques have been successfully applied to other classes of pimarane diterpenes and to other compounds with antitubercular activity, demonstrating their utility for guiding drug design. acs.org

QSAR models seek to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. A three-dimensional QSAR (3D-QSAR) method like CoMFA goes further by analyzing the steric and electrostatic fields of a set of aligned molecules. The output of a CoMFA study is often visualized as 3D contour maps that highlight regions where specific properties are predicted to enhance or diminish biological activity.

For example, a CoMFA study was successfully performed on a series of pimarane analogues to optimize their activity as cyclooxygenase-2 (COX-2) inhibitors. acs.org Similarly, CoMFA and 2D-QSAR models have been developed for scalarane-type sesterterpenes to elucidate the structural requirements for their antitubercular activity. These studies indicated the importance of positive electrostatic fields and specific steric extensions at certain positions of the molecule for improved potency.

The application of CoMFA to a series of this compound analogues could provide valuable insights for future drug development. By systematically modifying the this compound scaffold and analyzing the resulting compounds, a predictive model could be built. Such a model would generate contour maps indicating where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic groups could be placed on the pimarane skeleton to maximize antimycobacterial activity and/or cytotoxicity while potentially minimizing off-target effects.

Synthetic and Semi Synthetic Approaches

Total Synthesis Strategies for Diaporthein A and Analogues (e.g., Diaporthein B)

While the total synthesis of this compound has yet to be reported, significant progress has been made toward the synthesis of its close analogue, Diaporthein B. yale.edu Diaporthein B, a highly oxidized pimarane (B1242903) diterpene, presents many of the same synthetic challenges as this compound, including a dense array of stereocenters and oxygenation. nih.gov Research has focused on convergent, fragment-based strategies to construct the characteristic tricyclic carbon scaffold. yale.edu

Convergent synthesis, where complex molecular fragments are prepared separately and then joined, is a powerful strategy for efficiently building complex targets like Diaporthein B. Researchers have developed two distinct fragment-coupling strategies to assemble its core structure. orcid.org

The first approach involves the coupling of two highly functionalized cyclohexane-based fragments. yale.edu This strategy successfully furnished the tricyclic carbon skeleton of Diaporthein B. yale.edu A second, alternative route was also explored, which relies on the addition of a silyloxyfuran fragment to an unsaturated ketone. orcid.org This latter method provides access to a highly oxidized intermediate that contains the two elaborated cyclohexane (B81311) rings, setting the stage for the final ring closure. orcid.org

Control of stereochemistry is paramount in the synthesis of pimarane diterpenes. The synthetic routes toward Diaporthein B employ several key diastereoselective reactions to establish the correct relative and absolute stereochemistry of its multiple chiral centers. yale.edu

In the first fragment-based approach, a highly diastereoselective 1,2-addition between two complex cycloalkenones is a critical step for uniting the fragments and forming a key carbon-carbon bond. yale.edu The second synthetic strategy utilizes a diastereoselective Mukaiyama–Michael 1,4-addition of a bicyclic silyloxyfuran to a γ-hydroxy enone. yale.edu This reaction is followed by a diastereoselective epoxidation and subsequent ring-opening sequence, which efficiently builds a highly oxidized intermediate with precise stereochemical control. yale.eduorcid.org These reactions are crucial for constructing the densely functionalized carbon skeleton of the target molecule.

The synthesis of the Diaporthein B scaffold has served as a platform for the application and development of advanced chemical reactions.

Carbonylative Stille Cross-Coupling: A novel carbonylative Stille cross-coupling reaction was developed to directly install an α-hydroxyketone functional group from a vinyl iodide precursor. orcid.org This palladium-catalyzed reaction incorporates a molecule of carbon monoxide and is a key transformation in one of the synthetic strategies, demonstrating an efficient method for constructing this challenging functionality. yale.edu

Aldol (B89426) Cyclization: To complete the tricyclic core of Diaporthein B, an intramolecular aldol cyclization is employed. orcid.org In one iteration, this key ring-forming step is part of a tandem cascade that includes a silyl (B83357) migration and deprotection, efficiently and stereoselectively forming the final six-membered ring. yale.edu This reaction highlights the use of strategic cascades to increase molecular complexity rapidly.

The table below summarizes the key synthetic strategies and reactions employed in the approaches toward Diaporthein B.

| Strategy/Reaction | Description | Key Intermediates/Functionalities | Reference(s) |

| Fragment-Based Coupling | Convergent union of two elaborated cycloalkenone fragments. | Tricyclic carbon skeleton | yale.edu |

| Diastereoselective 1,2-Addition | Stereocontrolled coupling of the two main fragments. | Carbon-carbon bond formation | yale.edu |

| Diastereoselective Mukaiyama-Michael Addition | 1,4-addition of a silyloxyfuran to an enone. | Highly oxidized bicyclic intermediate | yale.edu |

| Carbonylative Stille Cross-Coupling | Palladium-catalyzed insertion of CO with a tin reagent. | α-hydroxyketone from vinyl iodide | yale.eduorcid.org |

| Tandem Aldol Cyclization | Silyl-migration mediated intramolecular ring closure. | Final six-membered ring of the tricyclic core | yale.eduorcid.org |

Semi-Synthetic Derivatization for Activity Optimization

Semi-synthesis, the chemical modification of a natural product, is a common strategy for optimizing biological activity, improving pharmacokinetic properties, and establishing structure-activity relationships (SAR). uzh.ch While extensive semi-synthetic studies on this compound itself have not been published, analysis of related pimarane diterpenes provides a clear rationale for potential derivatization strategies.

Comparative studies of this compound, Diaporthein B, and other related natural products have shown that specific structural features are crucial for their cytotoxic effects. mdpi.com Key determinants of activity appear to include the carbonyl group at position C-7, the location of the double bond (e.g., Δ8,14 vs. Δ8,9), and the nature of substituents at C-6, C-5, and C-10. mdpi.com For instance, the difference between this compound and the more potent Diaporthein B includes the presence of a ketone at C-7 in Diaporthein B instead of a hydroxyl group. nih.govmdpi.com

This information suggests that targeted modifications could lead to optimized activity. Potential semi-synthetic derivatizations could include:

Oxidation/Reduction: Oxidation of the hydroxyl groups in this compound, particularly at C-7, to ketones, or reduction of existing ketones. labce.com

Esterification/Etherification: Modification of hydroxyl groups to produce esters or ethers, which could alter solubility and cell permeability.

Double Bond Isomerization/Modification: Shifting the position of the double bond within the ring system or functionalizing it via reactions like epoxidation or dihydroxylation.

These modifications would generate a library of this compound analogues, which could then be screened to identify compounds with enhanced potency or a more desirable therapeutic index.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biological catalysis, offers a promising future direction for accessing this compound and its analogues. mdpi.comgenscript.com This approach is particularly well-suited for complex terpenoids. nih.gov

The biosynthesis of pimarane diterpenes like this compound originates from geranylgeranyl pyrophosphate (GGPP). nih.gov This precursor is transformed by a diterpene synthase (a type of terpene cyclase) into the basic pimarane hydrocarbon skeleton. tandfonline.comcjnmcpu.com Subsequent tailoring reactions, primarily highly regio- and stereoselective C-H oxidations catalyzed by cytochrome P450 monooxygenases, install the various hydroxyl and ketone functionalities. cjnmcpu.com

A prospective chemoenzymatic strategy for this compound could involve the following stages:

Enzymatic Scaffold Synthesis: An engineered microorganism (such as E. coli or yeast) could be programmed with the genes for GGPP synthase and the specific ent-pimaradiene synthase to produce the core hydrocarbon skeleton in large quantities. nih.govnih.gov

Late-Stage Functionalization: The pimarane scaffold could then be subjected to a series of chemical and/or enzymatic modifications. Specific P450 enzymes, known for their ability to hydroxylate unactivated C-H bonds with remarkable precision, could be used to install oxygen atoms at desired positions. researchgate.netnih.gov This could be followed by chemical steps, such as selective oxidation of the resulting alcohols to ketones, to complete the synthesis. genscript.com

This modular approach could streamline the synthesis of this compound and also provide a platform for generating a diverse range of analogues by combining different tailoring enzymes and chemical reagents. genscript.comnih.gov

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Separation and Purification

The purification of Diaporthein A from fungal fermentation broths involves a multi-step chromatographic process. This is necessary to separate it from other secondary metabolites. bayanbox.irijprajournal.comresearchgate.net

Initially, the crude extract, typically obtained through solvent extraction of the fungal culture, is subjected to column chromatography . researchgate.net This technique serves as a primary fractionation step. A common stationary phase used is silica (B1680970) gel, which separates compounds based on their polarity. google.com Elution is performed using a gradient of solvents, often a mixture of petroleum ether and ethyl acetate (B1210297), with increasing polarity. google.com Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. google.compuritech.be

Fractions enriched with this compound are then further purified using Sephadex LH-20 gel column chromatography . google.com This size-exclusion chromatography separates molecules based on their size. ijprajournal.com A solvent system like chloroform-methanol is typically used as the eluent. google.com The final step often involves recrystallization of the purified fraction to obtain this compound of high purity. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique employed for the analysis and purification of this compound. acs.orgpsu.edunih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective. psu.edu This method allows for high-resolution separation and can be used for both analytical and preparative purposes. nih.govresearchgate.net

Table 1: Chromatographic Methods for this compound Separation

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica Gel | Petroleum ether-ethyl acetate gradient | Primary fractionation of crude extract google.com |

| Sephadex LH-20 Gel Column Chromatography | Sephadex LH-20 | Chloroform-methanol (1:1) | Further purification based on size google.com |

| Thin Layer Chromatography (TLC) | Silica Gel | Petroleum ether-ethyl acetate (1:1) | Monitoring fractions google.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients | Final purification and quantification acs.orgpsu.edu |

Spectroscopic Identification in Complex Matrices

Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic techniques. acs.orgresearchgate.net These methods provide detailed information about the molecule's atomic composition and connectivity, even within complex biological samples. measurlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. nih.govmeasurlabs.comyoutube.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are utilized to piece together the molecule's intricate structure. researchgate.netmeasurlabs.com The chemical shifts (δ), coupling constants (J), and correlation signals provide unambiguous evidence for the pimarane (B1242903) diterpene skeleton and the position of its functional groups. researchgate.netyoutube.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. nih.govtandfonline.comresearchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in MS/MS experiments can offer further structural insights. nih.gov

The combination of NMR and MS data allows for the definitive identification of this compound. nih.govgoogle.com These spectroscopic data are often compared with published values to confirm the compound's identity. google.comnih.gov

Table 2: Key Spectroscopic Data for this compound Identification

| Technique | Information Obtained | Reference |

| ¹H NMR | Proton environment and connectivity | researchgate.netyoutube.com |

| ¹³C NMR | Carbon skeleton | researchgate.netmeasurlabs.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | researchgate.netmeasurlabs.com |

| HRESIMS | Accurate molecular weight and formula | nih.govresearchgate.net |

| MS/MS | Structural fragmentation patterns | nih.gov |

Development of Methods for this compound Quantification

The development of reliable quantification methods is essential for studying the production of this compound in fungal cultures and for its potential applications. HPLC is the most commonly used technique for the quantitative analysis of this compound. acs.orgpsu.edu

For quantification, an HPLC system equipped with a suitable detector, such as a Diode Array Detector (DAD) or a UV detector, is used. nih.gov A calibration curve is constructed using pure this compound as a standard at various known concentrations. By comparing the peak area of this compound in a sample to the calibration curve, its concentration can be accurately determined. psu.edu

Method development for quantification involves optimizing several parameters, including:

Column: A reversed-phase C18 column is often preferred for the separation of diterpenes like this compound. psu.edu

Mobile Phase: The composition of the mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve good separation and peak shape. nih.gov

Flow Rate: Adjusting the flow rate can improve resolution and reduce analysis time.

Detection Wavelength: The UV wavelength for detection is chosen based on the absorbance maximum of this compound to ensure maximum sensitivity.

While there are established HPLC methods for the analysis of similar compounds, specific methods optimized for this compound quantification continue to be refined as research progresses. acs.orgpsu.edu

Potential Research Applications and Future Directions

Diaporthein A as a Lead Compound for Antimicrobial Agent Development (excluding human drugs)

Natural products are a rich source of bioactive compounds that are continuously being investigated for new therapeutic agents. frontiersin.org Diterpenoids, a class of compounds to which this compound belongs, have shown a variety of biological activities, including antimicrobial effects. researcherslinks.com Pimarane (B1242903) diterpenes, specifically, are considered a vital class of secondary metabolites with the potential for development as antimicrobial agents against resistant microorganisms. researcherslinks.com

While this compound itself has demonstrated only mild activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 200 microg/mL, its structural analogue, Diaporthein B, showed strong inhibition at an MIC of 3.1 microg/mL. nih.govnih.gov This suggests that the pimarane scaffold of this compound is a promising starting point for the development of more potent antimicrobial agents. researcherslinks.comnih.govnih.gov The development of such agents is crucial for addressing the challenge of multidrug-resistant bacteria. mdpi.com The focus of this development would be on non-human applications, such as in veterinary medicine or as surface disinfectants, to avoid contributing to the development of resistance in human pathogens. who.int

| Compound | Organism | MIC (μg/mL) |

| This compound | Mycobacterium tuberculosis | 200 |

| Diaporthein B | Mycobacterium tuberculosis | 3.1 |

Table 1. Antimycobacterial activity of this compound and B. nih.govnih.gov

This compound as a Chemical Probe for Cellular Pathways

The biological activity of natural products like this compound can be harnessed to explore cellular functions. Although specific studies on this compound as a chemical probe are not yet prevalent, the activity of its close analogue, Diaporthein B, provides a strong rationale for this application. Diaporthein B has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells, by inducing apoptosis. mdpi.com It is suggested that Diaporthein B may target mitochondria, disrupting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. acs.org

Given their structural similarities, this compound could potentially be used as a chemical probe to investigate these or related cellular pathways. By modifying its structure, researchers could develop fluorescently tagged or biotinylated versions of this compound to visualize its interactions within the cell and identify its molecular targets. This would provide valuable insights into the fundamental biological processes it affects.

Agronomical Applications (e.g., Fungicidal Agents for Plant Diseases)

Fungal diseases in plants cause significant economic and production losses in agriculture worldwide. nih.gov The use of fungicides is often essential for managing these diseases. dhanuka.comcropprotectionnetwork.orgosu.edu Endophytic fungi from the genus Diaporthe are known to produce a variety of bioactive metabolites with potential applications in agriculture, including antifungal and antibacterial activities against plant pathogens. nih.govredalyc.org

While direct studies on this compound's efficacy against specific plant pathogens are limited, the producing organism, Diaporthe sp., has been shown to be a source of compounds with such activities. nih.govredalyc.org For instance, Diaporthein B has demonstrated significant antifungal activity against Botryosphaeria dothidea, the fungus that causes apple ring rot, with an EC50 value of 8.8 μg/mL. acs.org This compound was effective in inhibiting apple ring rot on several apple cultivars. acs.org Given the structural relationship, this compound represents a promising candidate for investigation as a natural fungicide to control various plant diseases. dhanuka.comcropprotectionnetwork.orgosu.edu

Biotechnological Production and Strain Improvement

The production of this compound is currently dependent on the fermentation of its natural producer, the fungus Diaporthe sp. nih.gov To make this and related compounds more accessible for research and potential applications, optimizing their production through biotechnological methods is a key area of future research. Strain improvement is a critical aspect of enhancing the productivity of microorganisms in fermentation processes. unacademy.com

Methods for strain improvement include mutation and selection, as well as more targeted genetic engineering approaches like CRISPR/Cas9. unacademy.com By applying these techniques to the this compound-producing Diaporthe strain, it may be possible to significantly increase the yield of the compound. For example, a mutant strain of Ashbya gossypii was able to produce significantly more riboflavin (B1680620) after mutagenesis. nih.gov Furthermore, metabolic engineering, which involves altering metabolic pathways to redirect resources toward the desired product, could also be employed. Unlocking the potential of the producing strain through these methods is crucial for the large-scale and cost-effective production of this compound. nih.gov

Exploration of New Natural Sources and Biosynthetic Capacity

The discovery of this compound from a Diaporthe species highlights the vast and largely untapped biosynthetic potential of endophytic fungi. researchgate.net The genus Diaporthe alone comprises nearly 800 described species, many of which are known to produce a diverse array of bioactive secondary metabolites. researchgate.netwikipedia.orgpensoft.net These fungi have been isolated from a wide range of host plants, including those in unique environments like the Amazon rainforest and marine ecosystems. researchgate.netmdpi.comnih.gov

Future research should focus on exploring new and diverse environments to isolate novel strains of Diaporthe and other endophytic fungi. researchgate.netwikipedia.org It is plausible that other species or strains of Diaporthe may produce this compound, perhaps in higher quantities or alongside other novel, related compounds. frontiersin.org Analysis of the biosynthetic gene clusters (BGCs) within these fungi can reveal their potential to produce a wide range of secondary metabolites. researchgate.netnih.govmdpi.comrsc.org Identifying and characterizing the BGC responsible for this compound biosynthesis would be a significant step forward. researchgate.netnih.gov

Advanced Bioengineering for Enhanced Production and Diversification

Beyond traditional strain improvement, advanced bioengineering techniques offer exciting possibilities for both increasing the production of this compound and creating novel analogues with potentially improved properties. Once the biosynthetic gene cluster (BGC) for this compound is identified, it can be manipulated using synthetic biology tools. nih.govresearchgate.net

This could involve heterologous expression, where the entire BGC is transferred to a more tractable host organism, such as Aspergillus oryzae or Yarrowia lipolytica, which are well-established for industrial-scale fermentation. nih.gov This approach can lead to significantly higher yields and simplified purification processes. Furthermore, by understanding the function of each enzyme in the biosynthetic pathway, researchers can engage in "pathway engineering" to create new derivatives of this compound. researchgate.net This could involve knocking out specific genes to accumulate intermediates or introducing new genes to add different functional groups, potentially leading to compounds with enhanced antimicrobial or other biological activities. acs.org

Q & A

Q. What are the primary natural sources of Diaporthein A, and how is it extracted and purified for laboratory studies?

this compound is predominantly isolated from endophytic fungi of the genus Diaporthe. Extraction involves solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques such as column chromatography and preparative HPLC for purification. Purity is confirmed via NMR and high-resolution mass spectrometry (HR-MS) . Challenges include low yield and co-elution with structurally similar metabolites, necessitating iterative optimization of solvent systems .

Q. What initial biological activities have been reported for this compound, and what assay methodologies are used to validate these claims?

Early studies report antimicrobial and cytotoxic activities. For example, in vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HepG2) use MTT or SRB protocols, with IC₅₀ values calculated via nonlinear regression . Antimicrobial activity is tested using disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi . Researchers must validate results with positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical for confirming its configuration?

Structural determination relies on 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and HR-MS for molecular formula confirmation. X-ray crystallography is preferred for absolute configuration but requires high-purity crystals, which may necessitate co-crystallization strategies . Computational methods (e.g., DFT calculations) are increasingly used to resolve ambiguities in NOESY/ROESY data .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell cultures) or compound stability. Researchers should:

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in complex biological systems?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling or TMT-based mass spectrometry to track protein interaction networks .

- Metabolomics : LC-MS/MS to map metabolic pathway disruptions . Computational integration of these datasets (e.g., pathway enrichment analysis) can pinpoint key targets .

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies involve:

- Semi-synthesis : Chemical modification of functional groups (e.g., acetylation of hydroxyl groups) .

- Docking simulations : Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to putative targets (e.g., topoisomerase II) .

- In vitro validation : Dose-response assays on modified analogs to correlate structural changes with activity .

Q. How should researchers handle conflicting data regarding the environmental stability of this compound in ecotoxicological studies?

Contradictory stability data may stem from uncontrolled variables (e.g., UV exposure, microbial degradation). Mitigation strategies include:

- Controlled photodegradation experiments using solar simulators .

- Soil microcosm studies to assess microbial breakdown under varying pH and organic matter content .

- LC-MS/MS quantification over time to model degradation kinetics .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curve) are standard for IC₅₀/EC₅₀ calculations. For heteroscedastic data, robust regression or bootstrapping improves reliability . Researchers must report confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. How can researchers ensure reproducibility in this compound isolation protocols across laboratories?

Detailed metadata should accompany methods:

Q. What strategies identify research gaps in this compound pharmacology, such as unexplored synergistic or antagonistic effects?

Systematic reviews with PRISMA guidelines can map existing literature . High-throughput combinatorial screens (e.g., Checkerboard assays) quantify synergism/antagonism with FDA-approved drugs . Network pharmacology models predict understudied interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.